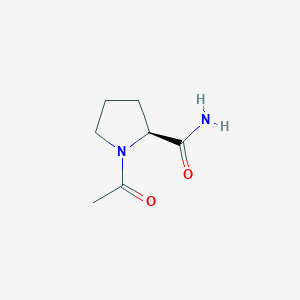

N-Acetyl-L-prolinamide

Overview

Description

N-Acetyl-L-prolinamide is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) . It is used to probe the active site of angiotensin-converting enzyme(s) . The empirical formula is C7H11NO3 .

Synthesis Analysis

The amidation of unprotected L-proline with ammonia in an organic solvent has been described . This process was achieved using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C . A two-fold increase in L-prolinamide formation was achieved employing the immobilized and engineered enzyme variant CalBopt-24 T245S compared to wild type CalB .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight is 157.17 .

Chemical Reactions Analysis

The enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent is described . The reaction, solvent, and enzyme engineering allowed obtaining high L-prolinamide concentrations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 157.17 and a molecular formula of C7H11NO3 . The compound is a white powder and should be stored at 2-8°C .

Scientific Research Applications

Crystal Structure Studies : Benedetti et al. (1976) investigated the crystal structure of N-Acetyl-L-prolinamide, revealing its orthorhombic space group and hydrogen-bond system extending in all directions (Benedetti et al., 1976).

Interaction with Amino Acids : Blackburn et al. (1985) examined the interaction of this compound with various 2-(N-acetylamino)acyl amides, using a microcalorimetric procedure to calculate enthalpic virial coefficients (Blackburn et al., 1985).

Conformational Analysis : Cabezas et al. (2013) studied the γ-turn structure of this compound in the gas phase, utilizing Fourier transform microwave spectroscopy and laser ablation (Cabezas et al., 2013).

Organocatalysis in Chemical Reactions : Various studies, such as Russo et al. (2007) and Yadav et al. (2016), have focused on the use of this compound derivatives as organocatalysts in aldol reactions, demonstrating their effectiveness in achieving high enantioselectivities and yields (Russo et al., 2007); (Yadav et al., 2016).

Thermophysical and Structural Characterization : Puliti et al. (1996) and Puliti et al. (2000) conducted X-ray analysis and calorimetric studies to understand the crystal and molecular structure of this compound and its derivatives (Puliti et al., 1996); (Puliti et al., 2000).

Infrared Spectroscopy for Peptide Analysis : Ge et al. (2007) utilized femtosecond two-dimensional infrared spectroscopy to explore the conformations of this compound in different environments (Ge et al., 2007).

Application in Enantioselective Synthesis : Studies like Bañón-Caballero et al. (2015) have demonstrated the efficacy of BINAM-prolinamides, derived from this compound, in the enantioselective synthesis of various compounds (Bañón-Caballero et al., 2015).

Release of Antifibrotic Peptides : Cavasin et al. (2004) investigated the role of prolyl oligopeptidase in the release of the antifibrotic peptide Ac-SDKP, indicating the involvement of this compound related compounds in physiological processes (Cavasin et al., 2004).

Mechanism of Action

Target of Action

N-Acetyl-L-prolinamide is an analog of the COOH-terminal dipeptide portion of preferred angiotensin-converting enzyme (ACE) substrates . It is used to probe the active site of ACE . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood volume, thereby lowering blood pressure . This action affects the Renin-Angiotensin System (RAS), a critical pathway in the regulation of blood pressure and fluid balance .

Pharmacokinetics

As an ace inhibitor, it is expected to have good bioavailability and be distributed throughout the body, particularly in tissues with high ace activity .

Result of Action

The primary molecular effect of this compound is the inhibition of ACE activity, leading to a decrease in angiotensin II levels . This results in vasodilation and a reduction in blood volume, which can lower blood pressure . On a cellular level, this can affect various cell types, including vascular smooth muscle cells and kidney cells, which play roles in vasoconstriction and fluid balance, respectively .

Action Environment

The action of this compound, like other ACE inhibitors, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and individual health conditions can all impact the efficacy and stability of the compound . Additionally, the compound’s action can be influenced by the specific biochemical environment within the body, such as pH levels, the presence of other proteins or enzymes, and the specific characteristics of the target ACE enzyme .

Safety and Hazards

properties

IUPAC Name |

(2S)-1-acetylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURPNUIYCJENH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936889 | |

| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16395-58-7 | |

| Record name | N-Acetylprolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016395587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-Actetyl-L-proline amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

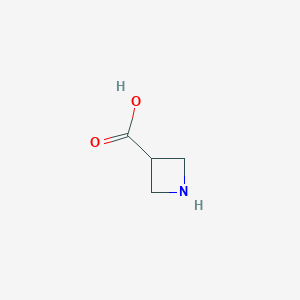

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

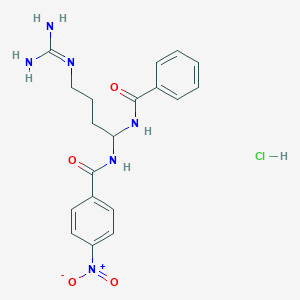

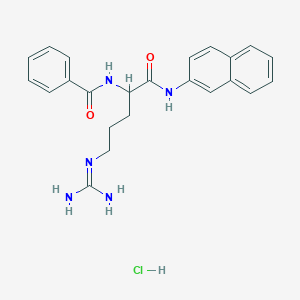

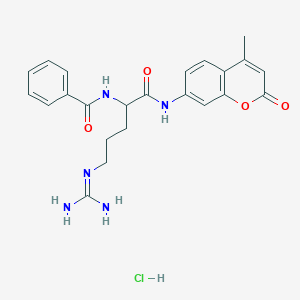

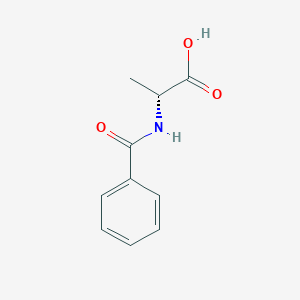

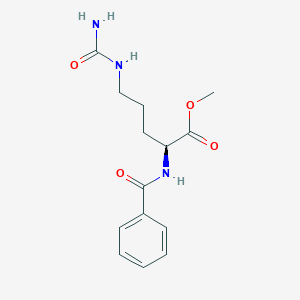

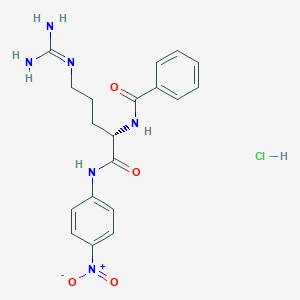

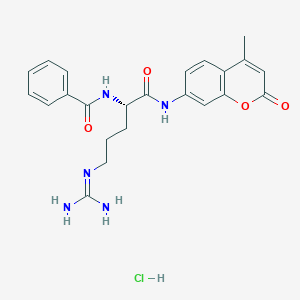

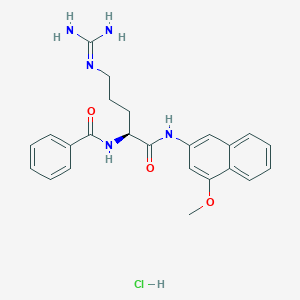

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.